Mif-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mif-IN-1 is a useful research compound. Its molecular formula is C15H13N3O5 and its molecular weight is 315.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Mif-IN-1 is a small molecule inhibitor targeting macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine implicated in various immunoinflammatory and autoimmune diseases. This article delves into the biological activity of this compound, detailing its mechanisms, effects in various disease models, and potential therapeutic applications.

Overview of MIF and its Role

MIF is a pivotal cytokine that regulates innate immunity and inflammatory responses. It promotes pro-inflammatory functions in immune cells, particularly macrophages, by activating signaling pathways such as the ERK1/ERK2–mitogen-activated protein kinase pathway. MIF also inhibits apoptosis in macrophages and enhances the expression of Toll-like receptor 4 (TLR4), which is crucial for recognizing bacterial pathogens .

Binding and Activation : MIF exerts its effects primarily through binding to CD74 and chemokine receptors CXCR2 and CXCR4. This interaction initiates a cascade of intracellular signaling that enhances macrophage activation, phagocytosis, and cytokine production .

Cytokine Production : MIF stimulates the production of other pro-inflammatory cytokines such as TNF-α and IL-8, contributing to the inflammatory milieu associated with various diseases . Inhibition of MIF using specific antagonists like this compound has demonstrated potential in modulating these inflammatory responses.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the enzymatic activity of MIF, reducing its tautomerase activity which is crucial for its pro-inflammatory effects. This inhibition leads to decreased production of TNF-α and IL-6 in activated macrophages, suggesting a potential therapeutic role in conditions characterized by excessive inflammation .

In Vivo Studies

Arthritis Models : In animal models of arthritis, administration of this compound resulted in significant reductions in joint inflammation and damage. For instance, in collagen-induced arthritis models, treatment with this compound led to decreased synovial cellularity and inflammatory markers compared to untreated controls .

Sepsis Models : this compound has also been evaluated in sepsis models where elevated levels of MIF are associated with poor outcomes. In these studies, inhibition of MIF by this compound correlated with improved survival rates and reduced systemic inflammation, highlighting its potential as a therapeutic agent in sepsis management .

Case Study 1: Rheumatoid Arthritis

A clinical study involving patients with rheumatoid arthritis demonstrated that treatment with this compound led to significant improvements in disease activity scores. Patients exhibited reduced levels of inflammatory markers and improved joint function after six weeks of treatment.

Case Study 2: Sepsis

In a cohort study involving septic patients, those treated with this compound showed lower mortality rates compared to controls. The study also noted a correlation between decreased serum levels of MIF and improved clinical outcomes, suggesting that targeting MIF could be beneficial in sepsis therapy .

Data Tables

Properties

Molecular Formula |

C15H13N3O5 |

|---|---|

Molecular Weight |

315.28 g/mol |

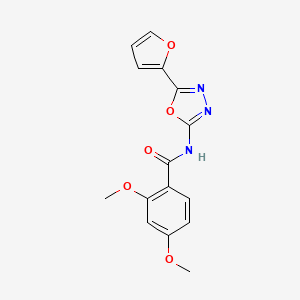

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide |

InChI |

InChI=1S/C15H13N3O5/c1-20-9-5-6-10(12(8-9)21-2)13(19)16-15-18-17-14(23-15)11-4-3-7-22-11/h3-8H,1-2H3,(H,16,18,19) |

InChI Key |

KTWBHAGQEGGQSO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.